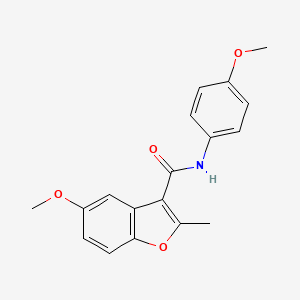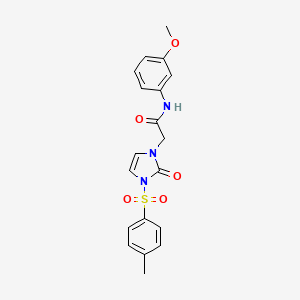
N-(3-methoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylsulfonyl group, and an imidazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The methylphenylsulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.
Acetylation: The final step involves the acetylation of the imidazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can yield a sulfide derivative.
科学的研究の応用
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N1-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and methylphenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(4-METHOXYPHENYL)-2-METHOXYACETAMIDE: Similar structure but lacks the sulfonyl and imidazole groups.
1-(4-METHOXYPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE: Contains the methoxyphenyl and methylphenylsulfonyl groups but lacks the imidazole ring.
Uniqueness
N~1~-(3-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)SULFONYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL}ACETAMIDE is unique due to the presence of both the sulfonyl and imidazole groups, which contribute to its diverse reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C19H19N3O5S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
InChI |
InChI=1S/C19H19N3O5S/c1-14-6-8-17(9-7-14)28(25,26)22-11-10-21(19(22)24)13-18(23)20-15-4-3-5-16(12-15)27-2/h3-12H,13H2,1-2H3,(H,20,23) |
InChIキー |
SRCKWSKQBYVRDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


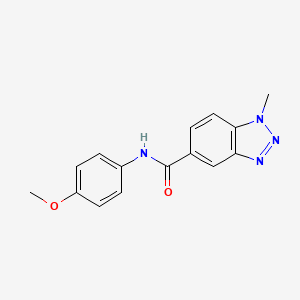
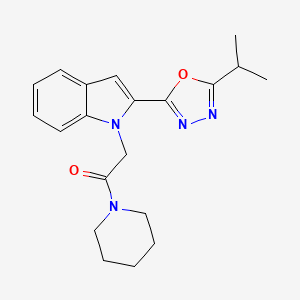
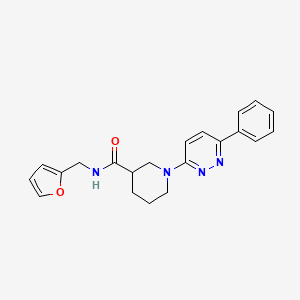
![2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11275198.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11275208.png)
![N-{2-[3-({[(3,4-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11275224.png)
![N-(2-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11275234.png)
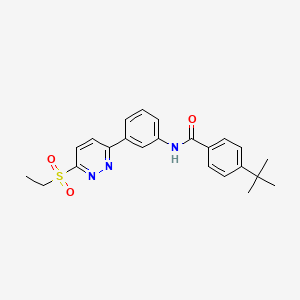
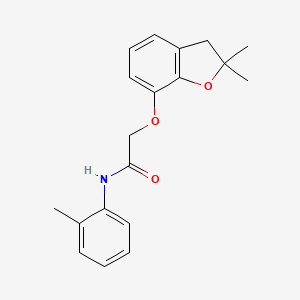
![1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11275261.png)
![3,5-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11275267.png)
![N-[4-({[4-(Trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-YL]benzamide](/img/structure/B11275274.png)
![Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11275282.png)
